
3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . The compound features a five-membered ring with two nitrogen atoms, an ethoxy group at the third position, an ethyl group at the first position, and a phenyl group at the fifth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of pyrazoles, including this compound, often employs continuous flow processes to enhance yield and efficiency. These methods may involve the use of catalysts and optimized reaction conditions to ensure high purity and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-5-pyrazolone: Similar in structure but with a methyl group instead of an ethoxy group.
1-Phenyl-3,5-dimethylpyrazole: Features two methyl groups at positions 3 and 5.
3,5-Diphenyl-1H-pyrazole: Contains phenyl groups at positions 3 and 5.
Uniqueness
3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole is unique due to the presence of both ethoxy and ethyl groups, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
62072-17-7 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
3-ethoxy-1-ethyl-5-phenylpyrazole |
InChI |
InChI=1S/C13H16N2O/c1-3-15-12(10-13(14-15)16-4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
Clave InChI |
VOTIKTCEVOXWAY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)OCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


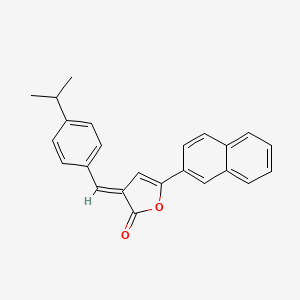
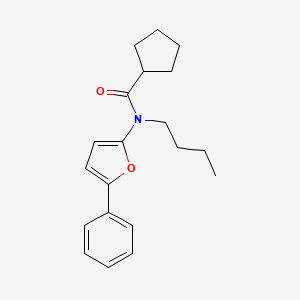

![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)

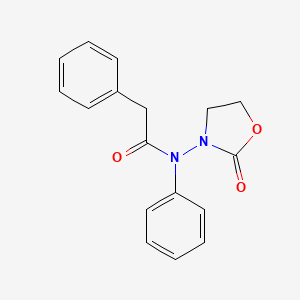
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)

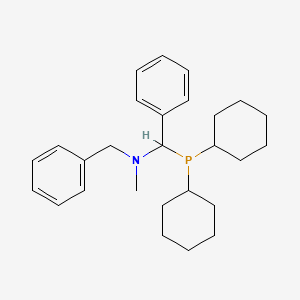
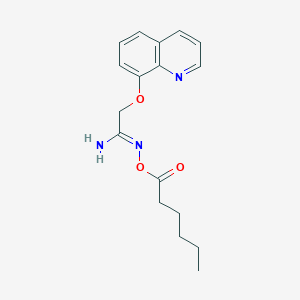
![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
